Superior Nuclease Resistance of 2'-MOE over 2'-OMe in Oligonucleotides
Oligonucleotides incorporating the 2'-MOE modification exhibit markedly higher stability against nucleolytic degradation than those with 2'-O-methyl (2'-OMe) modification. A landmark 1995 study by Pierre Martin demonstrated superior stability of 2'-MOE-modified oligonucleotides compared to unmodified and 2'-OMe-modified counterparts in the same positions [1]. This enhanced resistance is a critical parameter for in vivo applications and is a key differentiator for this compound class [2].
| Evidence Dimension | Nuclease resistance (qualitative ranking) |
|---|---|
| Target Compound Data | Superior stability |
| Comparator Or Baseline | 2'-O-Methyl (2'-OMe) modified oligonucleotides |
| Quantified Difference | Significantly higher nuclease resistance for 2'-MOE versus 2'-OMe (qualitative assessment from comparative studies) |
| Conditions | In vitro nuclease degradation assays; systematic comparison of 2'-modified oligonucleotides |
Why This Matters
For therapeutic antisense oligonucleotides, higher nuclease resistance translates directly to longer in vivo half-life and reduced dosing frequency, making 2'-MOE the preferred choice over 2'-OMe for systemic applications.
- [1] Martin P. A landmark study in 1995 demonstrating the superior stability of 2ʹ-MOE-modified oligonucleotides compared to unmodified and OMe-modified counterparts. (as cited in Biosearch Technologies, 2024). View Source
- [2] Gagnon KT, Corey DR. Guidelines for antisense oligonucleotide design and application. In: Antisense Drug Technology: Principles, Strategies, and Applications. 2nd ed. CRC Press; 2008. View Source
